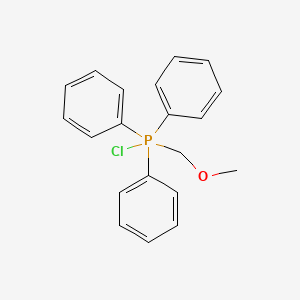

Chloro(methoxymethyl)triphenylphosphorane

概要

説明

Chloro(methoxymethyl)triphenylphosphorane, also known as (methoxymethyl)triphenylphosphonium chloride, is a chemical compound with the molecular formula C20H20ClOP. It is a phosphonium salt that is commonly used as a Wittig reagent in organic synthesis. This compound is particularly valuable for its ability to react with aldehydes and ketones to form substituted alkenes, making it a crucial reagent in the synthesis of various organic compounds .

準備方法

Synthetic Routes and Reaction Conditions: Chloro(methoxymethyl)triphenylphosphorane can be synthesized through a two-step process starting from triphenylphosphine. The first step involves the P-alkylation of triphenylphosphine with chloromethyl methyl ether to form the phosphonium salt. The reaction is as follows: [ \text{PPh}_3 + \text{CH}_3\text{OCH}_2\text{Cl} \rightarrow [\text{CH}_3\text{OCH}_2\text{PPh}_3]\text{Cl} ] In the second step, the resulting phosphonium salt is deprotonated using a strong base such as lithium amide: [ [\text{CH}_3\text{OCH}_2\text{PPh}_3]\text{Cl} + \text{LiNR}_2 \rightarrow \text{CH}_3\text{OCH}=\text{PPh}_3 + \text{LiCl} + \text{HNR}_2 ] Alternatively, a mixture of methylal and acetyl chloride can be used in place of chloromethyl methyl ether .

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route as described above. The process involves large-scale reactions under controlled conditions to ensure high yield and purity of the product. The reaction is carried out in an inert atmosphere, such as nitrogen, to prevent any unwanted side reactions .

化学反応の分析

Types of Reactions: Chloro(methoxymethyl)triphenylphosphorane primarily undergoes Wittig reactions, where it reacts with aldehydes and ketones to form substituted alkenes. This reaction is a key step in the synthesis of various organic compounds, including antimalarial drugs, substituted quinolines, and alkaloids .

Common Reagents and Conditions: The Wittig reaction involving this compound typically requires the presence of a strong base, such as potassium tert-butoxide, to deprotonate the phosphonium salt and generate the reactive ylide. The reaction is usually carried out in an aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere .

Major Products Formed: The major products formed from the Wittig reaction of this compound with aldehydes and ketones are substituted alkenes. These alkenes can further undergo hydrolysis to form extended aldehydes, which are valuable intermediates in the synthesis of various pharmaceuticals and natural products .

科学的研究の応用

Chloro(methoxymethyl)triphenylphosphorane has a wide range of applications in scientific research, particularly in organic synthesis. It is used as a key reagent in the synthesis of antimalarial drugs, such as artemisinin, and other biologically active compounds, including substituted quinolines and alkaloids . Additionally, it is employed in the synthesis of complex natural products, such as taxol and quinine, through its ability to form extended aldehydes via the Wittig reaction .

作用機序

The mechanism of action of chloro(methoxymethyl)triphenylphosphorane involves the formation of a reactive ylide intermediate through deprotonation of the phosphonium salt. This ylide then reacts with the carbonyl group of an aldehyde or ketone to form a betaine intermediate, which subsequently undergoes a [2+2] cycloaddition to form an oxaphosphetane intermediate. The oxaphosphetane then decomposes to form the desired alkene and a phosphine oxide byproduct .

類似化合物との比較

Chloro(methoxymethyl)triphenylphosphorane is similar to other phosphonium salts, such as methyltriphenylphosphonium bromide and ethyltriphenylphosphonium bromide, in its ability to undergo Wittig reactions. its unique methoxymethyl group allows for the formation of extended aldehydes, which is not possible with other phosphonium salts . This makes this compound particularly valuable in the synthesis of complex natural products and pharmaceuticals.

List of Similar Compounds:- Methyltriphenylphosphonium bromide

- Ethyltriphenylphosphonium bromide

- Chloromethyltriphenylphosphonium chloride

- Bromomethyltriphenylphosphonium bromide

生物活性

Chloro(methoxymethyl)triphenylphosphorane, also known as (methoxymethyl)triphenylphosphonium chloride (MMC), is an organophosphorus compound that has garnered attention due to its diverse biological activities. This article reviews the biological activity of MMC, focusing on its cytotoxic effects, mechanisms of action, and potential applications in various fields, particularly in cancer therapy and agriculture.

- Chemical Formula : CHClOP

- Molecular Weight : 348.83 g/mol

- Melting Point : 202 °C

- Solubility : Soluble in water (>1100 g/L) .

Cancer Cell Lines

Recent studies have demonstrated that MMC exhibits significant cytotoxicity against various cancer cell lines. For instance, a study highlighted its high antitumor activity against duodenal adenocarcinoma cells, where MMC induced apoptosis through mitochondrial pathways and increased reactive oxygen species (ROS) production .

| Concentration (μg/mL) | Cell Line | Effect Observed |

|---|---|---|

| 20 | HuTu-80 (adenocarcinoma) | Induction of necrosis and apoptosis |

| 50 | HuTu-80 | Increased ROS production |

| 100 | HuTu-80 | Significant decrease in mitochondrial membrane potential |

The mechanism of action appears to involve the disruption of mitochondrial function, leading to increased oxidative stress and subsequent cell death .

Plant Pathogenicity

In agricultural contexts, MMC has been identified as a toxic compound produced by the fungus Rhizoctonia solani, which is responsible for significant crop diseases. At concentrations of 20 μg/mL to 100 μg/mL, MMC caused necrosis in plant leaves and increased active oxygen species (AOS), indicating its role as a phytotoxin .

| Concentration (μg/mL) | Effect on Plants |

|---|---|

| 20 | Necrotic lesions |

| 50 | Increased AOS production |

| 100 | Damage to cellular structures |

The biological activity of MMC can be attributed to several mechanisms:

- Induction of Apoptosis : MMC triggers apoptosis in cancer cells via mitochondrial pathways, characterized by a decrease in mitochondrial membrane potential and increased ROS levels .

- Oxidative Stress : The compound enhances the production of reactive oxygen species, contributing to cellular damage and death in both cancerous and plant cells .

- Corrosion Inhibition : Beyond biological activity, MMC has shown efficacy as a corrosion inhibitor for carbon steel in acidic environments, suggesting its versatile chemical properties .

Anticancer Activity

A study conducted on various phosphonium salts, including MMC, indicated that these compounds possess high cytotoxicity against cancer cell lines with moderate effects on normal cells. The study emphasized the potential use of phosphonium salts in developing new anticancer therapies .

Agricultural Impact

Research into the effects of MMC on R. solani revealed that this compound not only serves as a toxin but also plays a role in the pathogenicity of the fungus. Understanding its mechanism could lead to better management strategies for crop diseases caused by this pathogen .

特性

IUPAC Name |

chloro-(methoxymethyl)-triphenyl-λ5-phosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClOP/c1-22-17-23(21,18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16H,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWSRCQCLMVFRQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCP(C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClOP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。